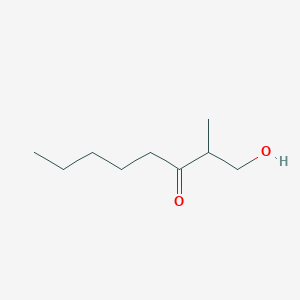![molecular formula C9H6N2 B14235302 5,9-diazatricyclo[5.4.0.02,5]undeca-1,3,6,8,10-pentaene CAS No. 218596-81-7](/img/structure/B14235302.png)
5,9-diazatricyclo[5.4.0.02,5]undeca-1,3,6,8,10-pentaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,9-Diazatricyclo[54002,5]undeca-1,3,6,8,10-pentaene is a heterocyclic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-diazatricyclo[5.4.0.02,5]undeca-1,3,6,8,10-pentaene typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes with sodium hydroxide . This reaction is carried out under specific temperature and pressure conditions to ensure the formation of the desired tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5,9-Diazatricyclo[5.4.0.02,5]undeca-1,3,6,8,10-pentaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
5,9-Diazatricyclo[5.4.0.02,5]undeca-1,3,6,8,10-pentaene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,9-diazatricyclo[5.4.0.02,5]undeca-1,3,6,8,10-pentaene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5,9-Diazatricyclo[5.4.0.02,5]undeca-1,3,6,8,10-pentaene is unique due to its specific tricyclic structure and the presence of two nitrogen atoms within the ring system. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
218596-81-7 |
|---|---|
Formule moléculaire |
C9H6N2 |
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
5,9-diazatricyclo[5.4.0.02,5]undeca-1,3,6,8,10-pentaene |
InChI |
InChI=1S/C9H6N2/c1-3-10-5-7-6-11-4-2-9(11)8(1)7/h1-6H |
Clé InChI |
PHPADWPHKSQOGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=CN3C=CC3=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


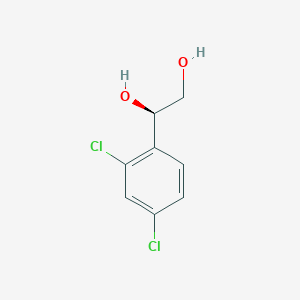
![2-(2-Oxoethyl)-6-[(2-sulfanylethyl)amino]tetradec-3-enoic acid](/img/structure/B14235223.png)

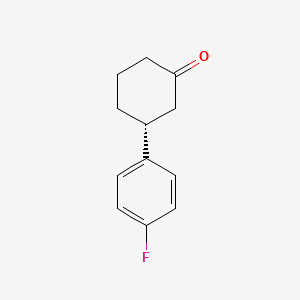
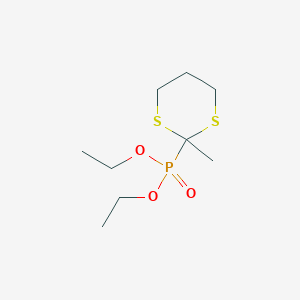
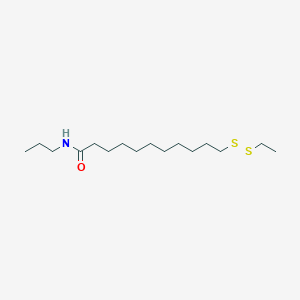
![N-[1-(Pyridin-3-yl)but-3-en-1-yl]benzamide](/img/structure/B14235242.png)
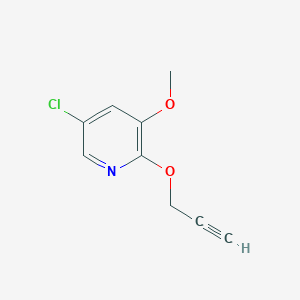
![N-(3-{[(Diphenylmethyl)carbamothioyl]amino}propyl)acetamide](/img/structure/B14235250.png)
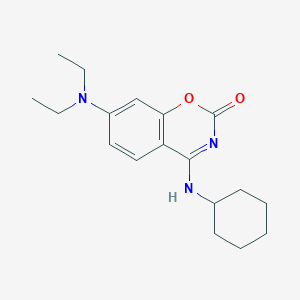
![Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-propyl-](/img/structure/B14235262.png)
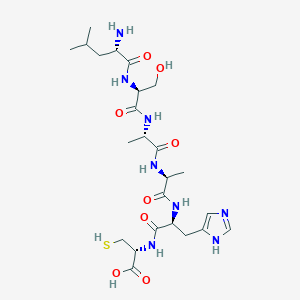
![6-Methoxy-N-[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14235276.png)
